
3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a chromene backbone . Chromen-2-one derivatives are known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction, FT-IR, UV–visible, 1 H NMR, and HRMS . These techniques can provide detailed information about the compound’s molecular geometry, vibrational frequencies, and electronic structure .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve C–C cleavage, water and oxygen addition, atom reordering, and deacetylation . The overall mechanism can be an endothermic process with mixed activation energies depending on the transition states .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point, boiling point, and density can be measured experimentally .Wissenschaftliche Forschungsanwendungen
Enzymatic Modification and Antioxidant Activity
One study focuses on the enzymatic modification of phenolic compounds, similar to 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one, to enhance their antioxidant capacity. The research shows that laccase-mediated oxidation can produce compounds with significantly higher antioxidant activities, suggesting potential applications in developing bioactive compounds with improved health benefits (Adelakun et al., 2012).
Structural and Photophysical Properties
Another study delves into the structural and photophysical properties of NH-pyrazoles, which include derivatives similar to the compound . The research provides insights into the tautomerism and hydrogen bonding patterns, which could be relevant for understanding the behavior of similar compounds in various chemical environments (Cornago et al., 2009).
C–C Bond Activation and Alkyl Group Migration
Research into rhodium-mediated C–C bond activation of phenolic azo compounds has revealed interesting chemical transformations, such as alkyl group elimination and migration. These findings could pave the way for novel synthetic pathways in organic chemistry, particularly in the modification and functionalization of complex organic molecules (Baksi et al., 2007).
Synthesis of Chromen-4-ones
A specific study on the synthesis of substituted 2-aroyl-3-methylchromen-4-ones from isovanillin describes a pathway that could be relevant for synthesizing 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one derivatives. This research highlights a method involving O-Allylphenol and various bromoacetophenones, indicating the compound's potential for chemical synthesis and modification (Li et al., 2009).
Ring-Opening Polymerization
Furthermore, studies on the ring-opening polymerization of oxiranes, including those with structural similarities to 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one, suggest applications in polymer science. These compounds can lead to polymers with unique properties, such as carbonyl–aromatic π-stacked structures, which could have implications for material science and engineering (Merlani et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-5-24-14-7-9-16-15(11-14)12(2)19(20(21)25-16)13-6-8-17(22-3)18(10-13)23-4/h6-11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSWWWYWXZINGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2769389.png)
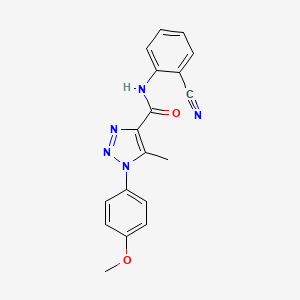
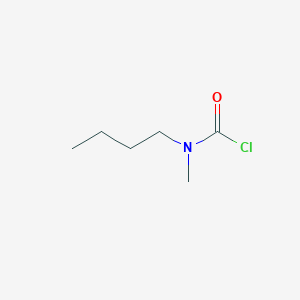
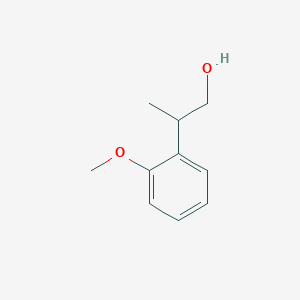
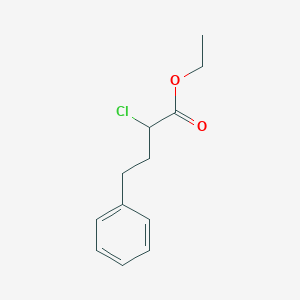
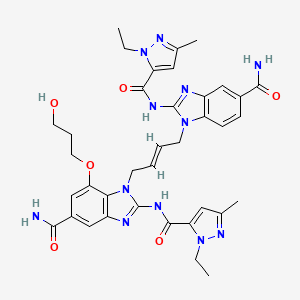
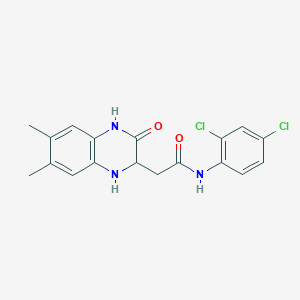
![2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2769403.png)

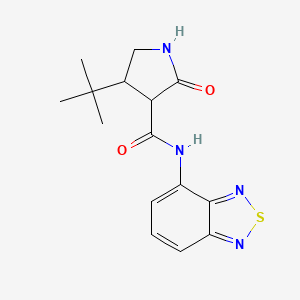
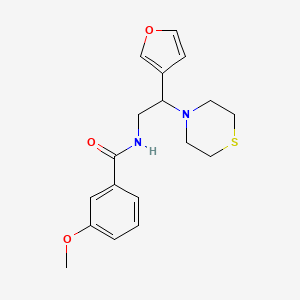
![4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine](/img/structure/B2769410.png)

![N-(2,4-dichlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2769412.png)